molecular formula C20H18N2O4S B2658588 (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448075-97-5

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2658588
CAS No.: 1448075-97-5
M. Wt: 382.43
InChI Key: FEBAPAWRFUARJH-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone ( 1448075-97-5) is a sophisticated small molecule building block designed for advanced medicinal chemistry and drug discovery research . This compound features a unique hybrid architecture that combines a 5-phenylisoxazole scaffold, known for its prevalence in biologically active molecules, with a 3-(phenylsulfonyl)pyrrolidine moiety. This specific structural motif is of significant interest in the design and synthesis of targeted covalent inhibitors, as the phenylsulfonyl group can impart distinctive electronic and steric properties that influence protein-ligand interactions. The molecular framework of this compound suggests potential applications in protease inhibition, kinase targeting, and other therapeutic areas where precise molecular recognition is critical. Researchers can utilize this chemical entity as a key intermediate in the development of novel therapeutic candidates, particularly in optimizing pharmacodynamic properties and enhancing target selectivity. The compound is provided with guaranteed high purity for research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans. All researchers should consult the safety data sheet prior to handling and adhere to their institution's chemical safety protocols.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-20(18-13-19(26-21-18)15-7-3-1-4-8-15)22-12-11-17(14-22)27(24,25)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBAPAWRFUARJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using a sulfonyl chloride in the presence of a base.

    Coupling of the Two Fragments: The final step involves coupling the isoxazole and the sulfonylated pyrrolidine through a carbonylation reaction, often using a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogous methanone/ethanone derivatives from the evidence, emphasizing structural and synthetic differences:

Compound Name/ID Core Structure Key Substituents Synthesis Method Hypothesized Activity
Target Compound Methanone 5-Phenylisoxazol-3-yl, 3-(phenylsulfonyl)pyrrolidin-1-yl Not specified (likely multi-step alkylation/condensation) Kinase inhibition, enzyme modulation
7a () Methanone 5-Amino-3-hydroxy-pyrazol-1-yl, 2,4-diamino-3-cyanothiophene-5-yl Condensation with malononitrile/sulfur in 1,4-dioxane Unknown (thiophenes often bioactive)
5a-f () Ethanone 5-Aryl-1,3,4-oxadiazole, 1,2,4-triazole, semicarbazide Hydrazine hydrate reaction, POCl3-mediated cyclization Antimicrobial, enzyme inhibition
EP Compound () Methanone Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine, pyrrolidin-1-yl Not specified (likely complex heterocyclic synthesis) Kinase inhibition (e.g., JAK/STAT)
5A-5F () Urea/guanidine 4-Substituted benzoyl, 2-oxo-2-(pyrrolidin-1-yl)ethyl Friedel-Crafts alkylation with AlCl3/DCM Enzyme inhibition (e.g., carbonic anhydrase)
3a () Methanone 5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl, pyridin-3-yl Not specified (likely condensation/cyclization) Anticancer, serotonin receptor modulation

Structural and Functional Insights

  • Phenylisoxazole vs. Indole/Thiophene Moieties : The target’s phenylisoxazole (O/N-containing) may enhance metabolic stability compared to indole () or thiophene (), which are prone to oxidative degradation . Its rigid structure could favor selective binding to hydrophobic enzyme pockets.
  • Sulfonyl-Pyrrolidine vs. Triazole/Oxadiazole : The 3-(phenylsulfonyl)pyrrolidine group offers strong electron-withdrawing effects and hydrogen-bond acceptor capacity, contrasting with the hydrogen-bond-rich triazole/oxadiazole systems in . This may reduce off-target interactions compared to semicarbazide derivatives.
  • Synthesis Complexity : The target’s synthesis likely involves pyrrolidine sulfonylation and isoxazole coupling, resembling methods in (condensation) and (alkylation). However, the absence of urea/guanidine groups () simplifies purification .

Pharmacological Potential

  • Kinase Inhibition : The phenylsulfonyl-pyrrolidine motif is structurally analogous to kinase inhibitors (e.g., ’s imidazo-pyrrolo-pyrazine derivatives), suggesting ATP-competitive binding .

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural characteristics, including an isoxazole ring and a pyrrolidine moiety. This article delves into its biological activity, potential applications, and relevant research findings.

Structural Features

The compound features:

  • Isoxazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen, which is often associated with various biological activities.
  • Pyrrolidine moiety : A five-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
  • Phenylsulfonyl group : Enhances solubility and reactivity, making it a candidate for medicinal chemistry applications.

Biological Activity

Preliminary studies indicate that This compound may exhibit several pharmacological properties. Compounds with similar structures typically show activities such as:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Potential anticancer activity

Further bioassays are necessary to elucidate the specific mechanisms of action and efficacy in biological systems.

Research suggests that compounds containing isoxazole and pyrrolidine structures may interact with various biological targets. For example, studies on related compounds have shown modulation of enzyme activity, receptor binding, and influence on cellular signaling pathways.

2. Case Studies

Several studies have explored the biological effects of structurally related compounds:

StudyCompoundBiological ActivityFindings
5-MethylisoxazoleAntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria.
Sulfamide derivativesAntibacterialShowed potent inhibition of bacterial growth in vitro.
PhenethylamineNeurotransmitter effectsInfluenced mood and cognitive functions in animal models.

These findings suggest that This compound could possess similar or enhanced biological activities due to its unique structural features.

Synthesis and Optimization

The synthesis of this compound can be achieved through various methodologies, which must be optimized for yield and purity. Typical reactions include:

  • Formation of the isoxazole ring : Utilizing appropriate reagents to ensure high yield.
  • Pyrrolidine attachment : Employing coupling reactions to introduce the pyrrolidine moiety effectively.

Potential Applications

Given its structural characteristics and preliminary biological activity, This compound has potential applications in:

  • Drug development : As a lead compound for new therapeutic agents targeting inflammation or microbial infections.
  • Research tools : For studying specific biological pathways or disease models.

Q & A

Q. What are the recommended synthetic routes for (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving the coupling of 5-phenylisoxazole-3-carboxylic acid derivatives with 3-(phenylsulfonyl)pyrrolidine. Key steps include:
  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with catalytic DMAP to form an active ester intermediate.
  • Amide bond formation : React the activated ester with 3-(phenylsulfonyl)pyrrolidine under inert conditions (argon/nitrogen) at 0–25°C.
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and using anhydrous solvents (e.g., DCM or THF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize the structural features of this compound to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments (e.g., isoxazole protons at δ 6.5–7.2 ppm, sulfonyl group at δ 3.1–3.5 ppm) and carbon backbone.
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the sulfonyl group and adjacent phenyl rings).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: 409.12) .

Q. What stability and storage conditions are recommended for this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Key storage protocols include:
  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) in sealed containers.
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (>95% purity threshold) .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the sulfonyl-pyrrolidine moiety under varying pH and temperature conditions?

  • Methodological Answer : Design a factorial experiment with two independent variables:
  • pH Range : Test aqueous/organic buffers (pH 2–12) to assess hydrolysis of the sulfonyl group.
  • Temperature Gradient : Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.
  • Analysis : Monitor reaction progress via LC-MS and quantify degradation kinetics using Arrhenius plots. Include controls with inert atmospheres to isolate oxidative effects .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural validation?

  • Methodological Answer : Address discrepancies through:
  • Variable Temperature (VT) NMR : Determine if dynamic effects (e.g., rotational barriers in the pyrrolidine ring) cause signal splitting.
  • COSY/NOESY Experiments : Identify through-space correlations to confirm spatial proximity of protons.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What methodologies are suitable for evaluating the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

  • Methodological Answer : Use target-specific assays:
  • Kinase Inhibition : Screen against PI3Kα or MAPK pathways using fluorescence polarization assays (IC50_{50} determination).
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM).
  • Structure-Activity Relationship (SAR) : Modify the isoxazole or sulfonyl groups and compare bioactivity trends .

Q. How can researchers assess the environmental impact of this compound, including biodegradation and ecotoxicity?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:
  • Biodegradation : Use closed bottle tests (OECD 301D) with activated sludge to measure BOD5_5.
  • Ecotoxicity : Conduct acute toxicity assays on Daphnia magna (48-hour LC50_{50}) and algal growth inhibition tests (72-hour EC50_{50}).
  • Bioaccumulation : Calculate logPP values (experimental via shake-flask method or computational via ChemAxon) to predict lipid solubility .

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